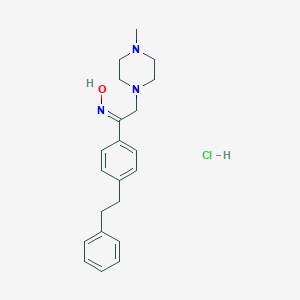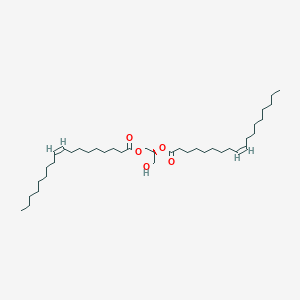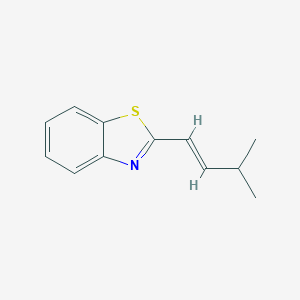
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime, also known as MPPEO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspase pathways. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime also modulates the levels of neurotransmitters, such as dopamine and serotonin, by inhibiting their reuptake and increasing their release. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Efectos Bioquímicos Y Fisiológicos
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, modulation of neurotransmitter levels, reduction of oxidative stress and inflammation, and improvement of cognitive function. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime for lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to have a high affinity for its target receptors, making it a potent therapeutic agent. However, one limitation of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the potential of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction for research could be the development of novel drug delivery systems to improve the bioavailability of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime. Finally, more studies could investigate the safety and efficacy of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime in clinical trials, with the aim of developing it as a therapeutic agent for human use.
Conclusion:
In conclusion, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime is a chemical compound that has shown promising potential as a therapeutic agent in various fields of medicine. Its low toxicity profile, high affinity for target receptors, and multiple mechanisms of action make it a promising candidate for further research. Future studies could investigate its potential as a treatment for other diseases, the development of novel drug delivery systems, and the safety and efficacy of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime in clinical trials.
Métodos De Síntesis
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime can be synthesized through a multi-step process involving the reaction of 4-(2-phenylethyl)phenol with oxalyl chloride, followed by reaction with 4-methylpiperazine and hydroxylamine hydrochloride. The final product is purified through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has also been investigated for its neuroprotective effects, with studies indicating its potential to prevent neuronal damage and improve cognitive function. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been explored as a potential treatment for psychiatric disorders, such as depression and anxiety, due to its ability to modulate neurotransmitter levels.
Propiedades
Número CAS |
122378-96-5 |
|---|---|
Nombre del producto |
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime |
Fórmula molecular |
C21H28ClN3O |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
(NZ)-N-[2-(4-methylpiperazin-1-yl)-1-[4-(2-phenylethyl)phenyl]ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-23-13-15-24(16-14-23)17-21(22-25)20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18;/h2-6,9-12,25H,7-8,13-17H2,1H3;1H/b22-21+; |
Clave InChI |
GHQULUHUJBVDNH-QUABFQRHSA-N |
SMILES isomérico |
CN1CCN(CC1)C/C(=N\O)/C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
SMILES |
CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
SMILES canónico |
CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
Sinónimos |
2-(4-methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime MCI 727 MCI-727 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)


